3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, which would include “3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride”, has been the subject of extensive research . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been widely studied . These compounds have been found to exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities .Scientific Research Applications
Cancer Treatment : A study by ロバート ヘンリー,ジェームズ (2006) discusses a compound structurally similar to the requested molecule, with potential applications in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Anticholinesterase Agents : Altıntop (2020) investigated pyrazoline derivatives, including piperidine-based compounds, for their anticholinesterase effects, which could be beneficial in treating neurodegenerative disorders (Altıntop, 2020).
Antimicrobial and Antioxidant Activities : Hatzade et al. (2008) synthesized compounds similar to the requested molecule and screened them for antimicrobial and antioxidant activities, indicating potential applications in these areas (Hatzade et al., 2008).
Intermediate in Drug Synthesis : Peng Dong-ming (2012) reported the synthesis of a key intermediate in the synthesis of Crizotinib, a drug used in cancer treatment, highlighting the molecule's role in pharmaceutical synthesis (Peng Dong-ming, 2012).
Glycine Transporter 1 Inhibitor : A study by Yamamoto et al. (2016) identified a structurally related compound as a potent and orally available glycine transporter 1 inhibitor, indicating its potential application in modulating neurotransmitter systems (Yamamoto et al., 2016).
Antibacterial and Antioxidant Derivatives : Al-ayed (2011) synthesized and evaluated compounds for their antibacterial and antioxidant activities, suggesting the potential of these molecules in these fields (Al-ayed, 2011).
Future Directions
The future directions for research on “3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride” and similar compounds are likely to involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds are of significant interest in the development of new therapeutic agents .
properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3.ClH/c15-12-5-3-10(4-6-12)13-9-17-18-14(13)11-2-1-7-16-8-11;/h3-6,9,11,16H,1-2,7-8H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZSZQBWPVCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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